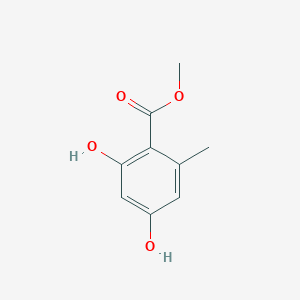
甲基2,4-二羟基-6-甲基苯甲酸酯
描述
“Methyl 2,4-dihydroxy-6-methylbenzoate” is a chemical compound that is also known as "Methyl orsellinate" . It is a phytotoxic compound with antifungal activities . It is also a 5-lipoxygenase inhibitor with an IC50 value of 59.6 μM . This compound can be used for fungal infection research .
Molecular Structure Analysis
“Methyl 2,4-dihydroxy-6-methylbenzoate” has a molecular formula of C9H10O4 . Its molecular weight is 182.173 . The exact mass is 182.057907 .Physical And Chemical Properties Analysis
“Methyl 2,4-dihydroxy-6-methylbenzoate” has a density of 1.3±0.1 g/cm3 . Its boiling point is 339.1±22.0 °C at 760 mmHg . The melting point is 141-142℃ . The flash point is 138.1±15.8 °C .科学研究应用
Application in Antimicrobial Activity
Specific Scientific Field
Summary of the Application
Methyl orsellinate has been found to exhibit antimicrobial activity. It is particularly effective against azole-resistant strains of Candida albicans and Saccharomyces cerevisiae .
Methods of Application
The compound is isolated from lichen sources and then tested for antimicrobial activity. The testing involves exposing the azole-resistant strains of the microbes to varying concentrations of the compound and observing the effects .
Results or Outcomes
Methyl orsellinate was found to be an excellent antimicrobial agent against azole-resistant strains of C. albicans and S. cerevisiae in the range of 10–400 μg/mL .
Application in Antifungal Activity
Specific Scientific Field
Summary of the Application
Methyl orsellinate has been found to exhibit antifungal activity. It is particularly effective against Colletotrichum sp., Fusarium oxysporum, and Pyricularia oryzae strains .
Methods of Application
The compound is isolated from lichen sources and then tested for antifungal activity. The testing involves exposing the fungal strains to varying concentrations of the compound and observing the effects .
Results or Outcomes
Four orsellinic acid derivatives, including methyl orsellinate, showed antifungal activity against the aforementioned fungal strains .
Application in Anticancer Activity
Specific Scientific Field
Summary of the Application
Methyl orsellinate has been found to exhibit anticancer activity. It is particularly effective against liver, colon, ovarian, and oral cancer cells of humans .
Methods of Application
The compound is isolated from lichen sources and then tested for anticancer activity. The testing involves exposing the cancer cells to varying concentrations of the compound and observing the effects .
Results or Outcomes
Methyl orsellinate exhibited anticancer activity against liver, colon, ovarian, and oral cancer cells of humans in the range 1–10 μg/mL .
Application in Alpha-Glucosidase Inhibition
Specific Scientific Field
Summary of the Application
Methyl orsellinate has been found to exhibit alpha-glucosidase inhibitory activity. This makes it potentially useful in the management of diabetes, as alpha-glucosidase is an enzyme that breaks down carbohydrates into glucose .
Methods of Application
The compound is isolated from lichen sources and then tested for alpha-glucosidase inhibitory activity. The testing involves exposing the enzyme to varying concentrations of the compound and observing the effects .
Results or Outcomes
Methyl orsellinate was found to inhibit alpha-glucosidase activity, although the specific degree of inhibition and the effective concentration range were not specified in the source .
Application in Antimicrobial Activity Against Antibiotic-Resistant Bacteria
Summary of the Application
Methyl orsellinate has been found to exhibit antimicrobial activity against antibiotic-resistant, pathogenic bacteria such as Enterococcus faecium, Staphylococcus aureus, and Acinetobacter baumannii .
Methods of Application
The compound is isolated from lichen sources and then tested for antimicrobial activity. The testing involves exposing the antibiotic-resistant bacteria to varying concentrations of the compound and observing the effects .
Results or Outcomes
Methyl orsellinate was found to exhibit antimicrobial activity against the aforementioned antibiotic-resistant bacteria, although the specific degree of inhibition and the effective concentration range were not specified in the source .
Application in Synthesis of Brominated Derivatives
Specific Scientific Field
Summary of the Application
Methyl orsellinate has been used as a starting material for the synthesis of brominated derivatives, such as methyl 5-bromo-β-orsellinate and methyl 3,5-dibromo-orsellinate .
Methods of Application
The compound is subjected to electrophilic bromination using NaBr/H2O2 reagents to yield the brominated products .
Results or Outcomes
The bromination of methyl orsellinate resulted in the successful synthesis of methyl 5-bromo-β-orsellinate and methyl 3,5-dibromo-orsellinate .
Application in Antioxidant Activity
Summary of the Application
Methyl orsellinate has been found to exhibit antioxidant activity. This makes it potentially useful in the management of oxidative stress-related diseases .
Methods of Application
The compound is isolated from lichen sources and then tested for antioxidant activity. The testing involves exposing the compound to various oxidative stress conditions and observing its effects .
Results or Outcomes
Methyl orsellinate was found to exhibit antioxidant activity, although the specific degree of inhibition and the effective concentration range were not specified in the source .
Application in Antiviral Activity
Specific Scientific Field
Summary of the Application
Methyl orsellinate has been found to exhibit antiviral activity. It is particularly effective against certain strains of viruses .
Methods of Application
The compound is isolated from lichen sources and then tested for antiviral activity. The testing involves exposing the viral strains to varying concentrations of the compound and observing the effects .
Results or Outcomes
Methyl orsellinate was found to exhibit antiviral activity against certain viral strains, although the specific degree of inhibition and the effective concentration range were not specified in the source .
Application in Cytotoxicity
Specific Scientific Field
Summary of the Application
Methyl orsellinate has been found to exhibit cytotoxic activity. It is particularly effective against certain types of cells .
Methods of Application
The compound is isolated from lichen sources and then tested for cytotoxic activity. The testing involves exposing the cells to varying concentrations of the compound and observing the effects .
Results or Outcomes
Methyl orsellinate was found to exhibit cytotoxic activity against certain types of cells, although the specific degree of inhibition and the effective concentration range were not specified in the source .
安全和危害
“Methyl 2,4-dihydroxy-6-methylbenzoate” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
属性
IUPAC Name |
methyl 2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCWCZLEACWJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062901 | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dihydroxy-6-methylbenzoate | |
CAS RN |
3187-58-4 | |
| Record name | Methyl orsellinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



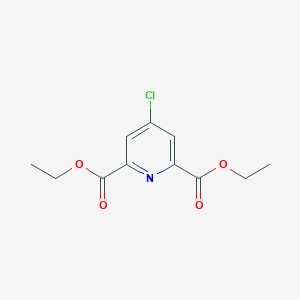
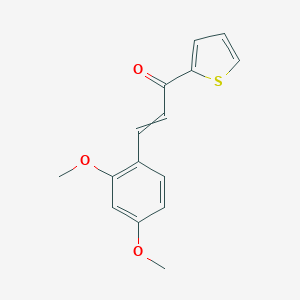
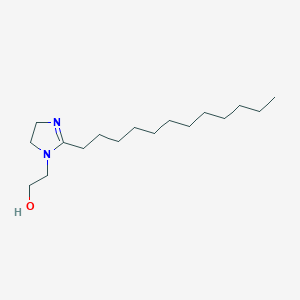
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
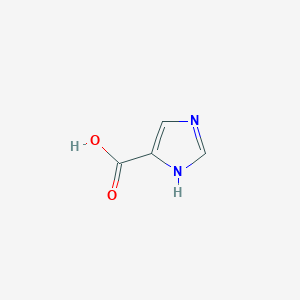
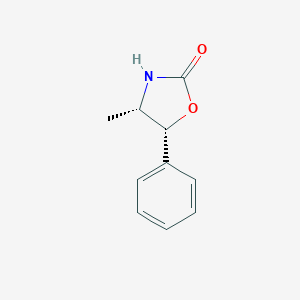
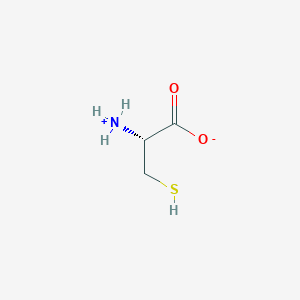
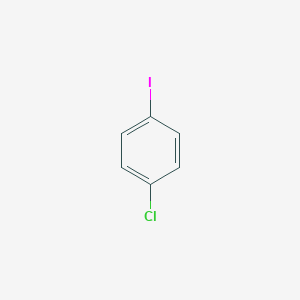
![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
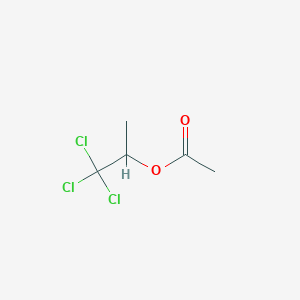
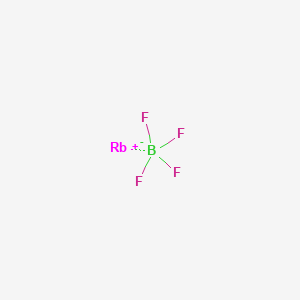
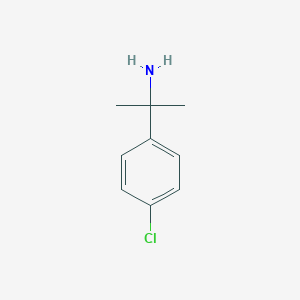
![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)